molecular formula C22H21NO3 B10906362 5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

5,5-Dimethyl-2-({[2-(phenylcarbonyl)phenyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B10906362
M. Wt: 347.4 g/mol
InChI Key: NOLMHGKTXYBUQG-UHFFFAOYSA-N
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Description

2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoyl group attached to an aniline moiety, which is further linked to a methylene group and a cyclohexanedione ring. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with aniline to form N-benzoylaniline. This intermediate is then reacted with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL 2-[(2-BENZOYLANILINO)METHYLENE]MALONATE: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    2-[(2-BENZOYLANILINO)METHYLENE]MALONONITRILE: Another related compound with a nitrile group, used in different chemical reactions and applications.

Uniqueness

2-[(2-BENZOYLANILINO)METHYLENE]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(2-benzoylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C22H21NO3/c1-22(2)12-19(24)17(20(25)13-22)14-23-18-11-7-6-10-16(18)21(26)15-8-4-3-5-9-15/h3-11,14,24H,12-13H2,1-2H3

InChI Key

NOLMHGKTXYBUQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(=O)C3=CC=CC=C3)O)C

Origin of Product

United States

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